molecular formula C51H48N2O10 B12467919 1-{3,5-bis-O-[bis(4-methoxyphenyl)(phenyl)methyl]-beta-D-arabinofuranosyl}pyrimidine-2,4(1H,3H)-dione

1-{3,5-bis-O-[bis(4-methoxyphenyl)(phenyl)methyl]-beta-D-arabinofuranosyl}pyrimidine-2,4(1H,3H)-dione

Cat. No.: B12467919
M. Wt: 848.9 g/mol
InChI Key: MLODTXLIYDWXJJ-ZNDGTSRCSA-N
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Description

1-{3,5-bis-O-[bis(4-methoxyphenyl)(phenyl)methyl]-beta-D-arabinofuranosyl}pyrimidine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that includes multiple aromatic rings and a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3,5-bis-O-[bis(4-methoxyphenyl)(phenyl)methyl]-beta-D-arabinofuranosyl}pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, including the protection of functional groups, formation of the pyrimidine core, and subsequent attachment of the arabinofuranosyl moiety. Common reagents used in these reactions include methoxybenzaldehyde, pyrimidine derivatives, and arabinofuranosyl donors. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-{3,5-bis-O-[bis(4-methoxyphenyl)(phenyl)methyl]-beta-D-arabinofuranosyl}pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings or the pyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

1-{3,5-bis-O-[bis(4-methoxyphenyl)(phenyl)methyl]-beta-D-arabinofuranosyl}pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-{3,5-bis-O-[bis(4-methoxyphenyl)(phenyl)methyl]-beta-D-arabinofuranosyl}pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular processes. For example, it may inhibit viral replication by targeting viral enzymes or induce apoptosis in cancer cells by interacting with signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{3,5-bis-O-[bis(4-methoxyphenyl)(phenyl)methyl]-beta-D-arabinofuranosyl}pyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C51H48N2O10

Molecular Weight

848.9 g/mol

IUPAC Name

1-[(2R,3S,4S,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C51H48N2O10/c1-57-40-23-15-36(16-24-40)50(34-11-7-5-8-12-34,37-17-25-41(58-2)26-18-37)61-33-44-47(46(55)48(62-44)53-32-31-45(54)52-49(53)56)63-51(35-13-9-6-10-14-35,38-19-27-42(59-3)28-20-38)39-21-29-43(60-4)30-22-39/h5-32,44,46-48,55H,33H2,1-4H3,(H,52,54,56)/t44-,46+,47-,48-/m1/s1

InChI Key

MLODTXLIYDWXJJ-ZNDGTSRCSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@@H]([C@@H](O4)N5C=CC(=O)NC5=O)O)OC(C6=CC=CC=C6)(C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=O)NC5=O)O)OC(C6=CC=CC=C6)(C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC

Origin of Product

United States

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